molecular formula C8H6ClN5O2 B8475089 2,4-Diamino-5-chloro-6-nitroquinazoline CAS No. 27023-81-0

2,4-Diamino-5-chloro-6-nitroquinazoline

Cat. No. B8475089
M. Wt: 239.62 g/mol
InChI Key: XCBMRNHSLMDGRI-UHFFFAOYSA-N
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Patent
US05616718

Procedure details

Nitric acid (90%), 125 mL, was stirred and cooled to -10° C., and 125 mL of 98% sulfuric acid was added dropwise. Upon completion of addition, the reaction mixture temperature was brought to 0° C., and 19.7 grams (0.10 mole) of 2,4-diamino-5-chloroquinazoline (Compound 2, prepared in a manner analogous to that of Step E of Example 1) was added. Upon completion of addition, the reaction mixture was allowed to warm to ambient temperature where it was stirred for about 18 hours. The reaction mixture was then poured into 1500 mL of ice. The resultant mixture was made basic with 700 mL of aqueous 30% ammonia, keeping the temperature below 30° C. The mixture was cooled in an ice-bath, and the resultant solid was collected by filtration. The solid was stirred with 1000 mL of tetrahydrofuran and 500 mL of water. The mixture was filtered to remove a solid. The filtrate was diluted with 500 mL of ethyl acetate and then was concentrated under reduced pressure to a solid residue. The two solids were combined, washed with ethyl acetate, and dried, yielding 22.2 grams of 2,4-diamino-5-chloro-6-nitroquinazoline. The NMR spectrum was consistent with the proposed structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
19.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
Compound 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
1500 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].S(=O)(=O)(O)O.[NH2:10][C:11]1[N:20]=[C:19]([NH2:21])[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][C:17]=2[Cl:22])[N:12]=1.N>>[NH2:10][C:11]1[N:20]=[C:19]([NH2:21])[C:18]2[C:13](=[CH:14][CH:15]=[C:16]([N+:1]([O-:4])=[O:2])[C:17]=2[Cl:22])[N:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
125 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
19.7 g
Type
reactant
Smiles
NC1=NC2=CC=CC(=C2C(=N1)N)Cl
Name
Compound 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Six
Name
ice
Quantity
1500 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
was stirred for about 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
CUSTOM
Type
CUSTOM
Details
was brought to 0° C.
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature where it
CUSTOM
Type
CUSTOM
Details
the temperature below 30° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice-bath
FILTRATION
Type
FILTRATION
Details
the resultant solid was collected by filtration
STIRRING
Type
STIRRING
Details
The solid was stirred with 1000 mL of tetrahydrofuran and 500 mL of water
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove a solid
ADDITION
Type
ADDITION
Details
The filtrate was diluted with 500 mL of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure to a solid residue
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=NC2=CC=C(C(=C2C(=N1)N)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 22.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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